(R)-(-)-Phenylsuccinic acid

概述

描述

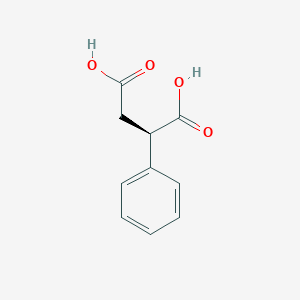

®-(-)-Phenylsuccinic acid is an organic compound with the molecular formula C10H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image

准备方法

Synthetic Routes and Reaction Conditions

®-(-)-Phenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of phenylmaleic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic phenylsuccinic acid using chiral amines or other resolving agents.

Industrial Production Methods

In industrial settings, ®-(-)-Phenylsuccinic acid is often produced through the catalytic hydrogenation of phenylmaleic anhydride. This process involves the use of a chiral catalyst to ensure the selective production of the ®-enantiomer. The reaction is typically carried out under high pressure and temperature conditions to achieve optimal yields.

化学反应分析

Types of Reactions

®-(-)-Phenylsuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylfumaric acid or other related compounds.

Reduction: Reduction reactions can convert it into phenylsuccinic anhydride or other derivatives.

Substitution: It can undergo substitution reactions where the carboxyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products Formed

Oxidation: Phenylfumaric acid, phenylmaleic acid.

Reduction: Phenylsuccinic anhydride, phenylbutyric acid.

Substitution: Various substituted phenylsuccinic acid derivatives.

科学研究应用

Pharmaceutical Applications

1. Synthesis of Optically Active Compounds

(R)-(-)-Phenylsuccinic acid is primarily used as an intermediate in synthesizing optically active succinic acid derivatives, which are vital for developing hypoglycemic agents. These derivatives can enhance the efficacy of treatments for diabetes by improving insulin sensitivity and glucose metabolism .

2. Chiral Separation Techniques

The compound plays a crucial role in chiral separation processes, particularly in the pharmaceutical industry where the purity of enantiomers is critical. Methods such as chiral liquid chromatography utilize this compound as a stationary phase to separate different enantiomers effectively .

Material Science Applications

1. Polymer Chemistry

this compound has been explored in the synthesis of biodegradable polymers, such as polyhydroxyalkanoates (PHAs). These polymers have shown promise in various applications, including drug delivery systems and environmentally friendly packaging materials. The incorporation of this compound into polymer matrices can enhance their mechanical properties and biodegradability .

2. Cocrystallization Studies

Recent research has demonstrated that this compound can be utilized in cocrystallization studies to improve the solubility and stability of pharmaceutical compounds. By forming cocrystals with active pharmaceutical ingredients, it is possible to enhance their bioavailability .

Case Study 1: Hypoglycemic Agents Development

A study focused on synthesizing novel hypoglycemic agents using this compound derivatives showed promising results in lowering blood glucose levels in diabetic models. The derivatives exhibited improved pharmacokinetic profiles compared to existing treatments, highlighting the compound's potential in drug formulation .

Case Study 2: Chiral Separation Efficiency

A comparative analysis of different chiral stationary phases revealed that those containing this compound provided superior resolution for separating enantiomers of pharmaceutical compounds. This study emphasized the effectiveness of this compound in enhancing chiral resolution techniques, making it invaluable for pharmaceutical manufacturing .

作用机制

The mechanism by which ®-(-)-Phenylsuccinic acid exerts its effects depends on its specific application. In enzymatic reactions, it often acts as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

相似化合物的比较

Similar Compounds

(S)-(+)-Phenylsuccinic acid: The enantiomer of ®-(-)-Phenylsuccinic acid, with similar chemical properties but different biological activities.

Phenylfumaric acid: An isomer with a different arrangement of the carboxyl groups.

Phenylmaleic acid: Another isomer with distinct chemical and physical properties.

Uniqueness

®-(-)-Phenylsuccinic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(R)-(-)-Phenylsuccinic acid is a chiral compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on current research findings.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Structure : this compound features two carboxylic acid groups and a phenyl group, contributing to its chiral nature and ability to form inclusion complexes with cyclodextrins.

1. Hypoglycemic Effects

Research indicates that this compound may exhibit hypoglycemic effects, making it a candidate for diabetes treatment. Its interaction with insulin signaling pathways suggests a potential role in enhancing insulin sensitivity, which could be beneficial in managing glucose levels in diabetic patients.

2. Enzyme Interaction

The compound acts as a substrate or inhibitor in various enzymatic reactions. Its ability to selectively bind to enzymes highlights its potential therapeutic roles in metabolic disorders. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways .

3. Antioxidant Properties

As a member of the phenolic acid family, this compound exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various degenerative diseases including cancer and cardiovascular disorders .

The mechanisms by which this compound exerts its biological effects include:

- Selective Binding : The chiral nature of the compound allows it to interact specifically with biological targets, enhancing its efficacy as a therapeutic agent.

- Inclusion Complex Formation : The formation of inclusion complexes with cyclodextrins can improve the solubility and bioavailability of the compound, facilitating its use in drug formulations .

- Electrolytic Dissociation : The dissociation behavior of this compound in solution affects its biological activity, particularly in influencing pH-dependent reactions .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Insulin Sensitivity Modulation

A study investigated the effects of this compound on glucose metabolism in diabetic models. Results showed significant improvements in insulin sensitivity and reductions in blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management.

常见问题

Q. Basic: What are the optimized synthetic routes for (R)-(-)-phenylsuccinic acid?

Methodological Answer:

The synthesis involves three key steps ( ):

Esterification : React α-cyano-β-phenylvinylpropionic acid with anhydrous ethanol and HCl gas (or H₂SO₄) under reflux (4.5 hours, 80–90°C). Yields 80–91% of ethyl α-cyano-β-phenylvinylpropionate.

Sodium Thiocyanate Addition : Treat the ester with NaSCN in 50% ethanol (2 minutes heating). This forms a thiocyanate intermediate.

Hydrolysis : Reflux the product with concentrated HCl (4 hours) to yield phenylsuccinic acid.

Critical Note : Use 95% ethanol with H₂SO₄ for comparable yields. For purity, recrystallize from hot water if discolored .

Q. Basic: How is enantiomeric resolution of (±)-phenylsuccinic acid achieved experimentally?

Methodological Answer :

Racemic resolution uses (-)-proline to form diastereomeric salts ( ):

- Reaction : Neutralize (±)-phenylsuccinic acid with (-)-proline (S-configuration) in methanol.

- Separation : The this compound-proline salt precipitates (m.p. 142–146°C, [α] = -96° in MeOH), while the (S)-(+)-salt remains soluble.

Data Table :

Q. Advanced: How can NMR spectroscopy resolve conformational ambiguities in phenylsuccinic acid?

Methodological Answer :

Analyze ¹H and ¹³C NMR coupling constants ():

- 300 MHz ¹H NMR (CDCl₃-DMSO-d₆) : Observe splitting patterns to calculate , , and .

- 13C-¹H Coupling : Estimate and in acetonitrile-d₆ to infer dominant conformers (e.g., staggered vs. eclipsed).

Data Table :

| Coupling Constant | Value (Hz) | Conformational Implication |

|---|---|---|

| ~8.5 | Axial proton interaction | |

| ~3.2 | Equatorial proton proximity | |

| ~4.1 | Gauche conformation | |

| Use AMX spin-system modeling for accurate assignments . |

Q. Advanced: How to address discrepancies in chromatographic retention data for phenylsuccinic acid?

Methodological Answer :

Retention anomalies (e.g., pH-dependent HPLC behavior) may stem from inaccurate pKa values ().

- Validation : Re-measure pKa via potentiometric titration or capillary electrophoresis.

- Modeling : Use temperature-dependent retention models (e.g., van’t Hoff plots) to reconcile experimental vs. theoretical data.

Example : At pH 5, deviations in suprofen retention were traced to incorrect literature pKa; similar validation is advised for phenylsuccinic acid .

Q. Advanced: What strategies enhance enantioselective extraction of phenylsuccinic acid?

Methodological Answer :

Hydrophilic β-cyclodextrin derivatives (e.g., hydroxypropyl-β-CD) improve enantioselectivity ( ):

- Equilibrium Studies : Optimize pH (3.0–5.0) and extractant concentration (0.1–0.3 M) for maximal separation factor (α).

- Modeling : Compare complexation-solvation models (e.g., Chemarin et al. vs. Tang et al.) to predict phase behavior.

Key Parameter :

(equilibrium constant) for (R)-enantiomer-CD complexes is typically 2–3× higher than (S)-enantiomer .

Q. Advanced: How to validate crystal structures of phenylsuccinic acid derivatives?

Methodological Answer :

Single-crystal X-ray diffraction ():

- Data Quality : Ensure and data-to-parameter ratio >14:1.

- Validation Tools : Use CCDC software to check bond lengths (mean C–C = 0.003 Å) and angles.

Example : The 1:1 co-crystal with 1,2-di-2-pyridylethylene showed , confirming packing stability .

Q. Advanced: How to resolve contradictions between experimental and theoretical data?

Methodological Answer :

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ( ):

Replicate Experiments : Confirm reproducibility under controlled conditions (e.g., buffer ionic strength, temperature).

Cross-Validate Methods : Compare NMR, XRD, and chromatographic data for consistency.

Literature Audit : Re-examine cited pKa or values for alignment with current protocols .

属性

IUPAC Name |

(2R)-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352942 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46292-93-7 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。